2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Description
The compound “2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarities with the purine ring . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of similar compounds has been achieved in several steps . For example, the synthesis of N-aryl-2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamides was achieved in 60–87% yields from the reaction of certain precursors with N-arylmaleimides in acidic media .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The chemical reactions involving this class of compounds are diverse and depend on the choice of substituents . The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .
Scientific Research Applications
Radiosynthesis for Imaging Applications
A study by Dollé et al. (2008) highlighted the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa), which are valuable for imaging the translocator protein with positron emission tomography (PET) (Dollé et al., 2008). This research showcases the potential of such compounds in biomedical imaging, enhancing the understanding and diagnosis of various diseases.
Synthesis and Chemical Characterization
Hassneen and Abdallah (2003) focused on the chemical synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, exploring new routes to these compounds (Hassneen & Abdallah, 2003). Their work contributes to the broad spectrum of synthetic methodologies available for constructing complex heterocyclic structures, which are of significant interest in medicinal chemistry and drug design.
Potential Biological Activities
Research on novel heterocycles incorporating a thiadiazole moiety by Fadda et al. (2017) explored the insecticidal assessment against the cotton leafworm, indicating the diverse biological activities these compounds might exhibit (Fadda et al., 2017). Similarly, Abu‐Hashem et al. (2020) synthesized benzodifuranyl derivatives for potential anti-inflammatory and analgesic applications, further highlighting the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-4-25-13-7-5-12(6-8-13)18-14(23)9-26-17-21-20-16-19-15(24)10(2)11(3)22(16)17/h5-8H,4,9H2,1-3H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIOTBZGVBDOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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